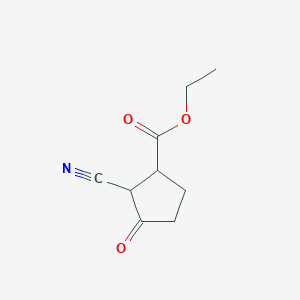

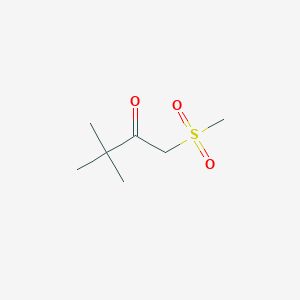

Ethyl 2-cyano-3-oxocyclopentanecarboxylate

Vue d'ensemble

Description

Ethyl 2-cyano-3-oxocyclopentanecarboxylate is a compound that is part of a broader class of organic molecules that have been the subject of various synthetic and analytical studies due to their potential applications in pharmaceuticals and materials science. While the specific compound is not directly mentioned in the provided papers, the research on related compounds can offer insights into its properties and reactivity.

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions and the use of Lewis acids. For instance, a novel cyclization reaction of ethenetricarboxylate derivative aromatic compounds in the presence of various Lewis acids has been reported to yield benzo-annulated cyclic compounds such as oxindole and benzofuran derivatives via Friedel-Crafts intramolecular Michael addition in high yields . Similarly, the synthesis of ethyl vis- and trans-2-isothiocyanato-1-cyclopentanecarboxylates was achieved by reacting the corresponding alicyclic ethyl 2-amino-1-carboxylates with thiophosgene . These methods could potentially be adapted for the synthesis of ethyl 2-cyano-3-oxocyclopentanecarboxylate.

Molecular Structure Analysis

The molecular structure of compounds related to ethyl 2-cyano-3-oxocyclopentanecarboxylate has been elucidated using spectroscopy and, in some cases, X-ray crystallography. For example, the reaction products of ethyl(ethoxymethylene)cyanoacetate with 5-phenoxymethyl-2-amino-2-oxazoline were determined by these methods, and a theoretical approach was used to study regioselectivity . These techniques are crucial for confirming the structure of synthesized compounds and understanding their molecular geometry.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For instance, the diradical polymerization of acrylonitrile was initiated by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, demonstrating the potential of these compounds in polymer chemistry . Additionally, the antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates were evaluated, indicating the biological relevance of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to ethyl 2-cyano-3-oxocyclopentanecarboxylate can be inferred from the studies on similar molecules. For example, the oxidative scission of ethyl 2,2-dimethoxycyclopropane-1-carboxylates with RuO4 was investigated, which provides insights into the oxidative stability and reactivity of these compounds . The physical properties such as solubility, melting point, and boiling point are typically characterized as part of the compound's profile, although such data is not directly provided in the papers for the specific compound .

Applications De Recherche Scientifique

Chemical Synthesis and Derivative Formation

Ethyl 2-cyano-3-oxocyclopentanecarboxylate is utilized in chemical synthesis, particularly in the formation of various derivatives. For instance, it has been employed in the selective generation of three contiguous stereogenic centers on a cyclohexane ring, demonstrating its versatility in creating complex molecular structures (Herradón & Seebach, 1989).

Antioxidant and Anti-Inflammatory Activities

Studies have also explored its potential in pharmacological contexts. One such study synthesized novel compounds from ethyl 2-cyano-3-oxocyclopentanecarboxylate derivatives, demonstrating significant in vitro antioxidant and in vivo anti-inflammatory activities. These findings suggest potential therapeutic applications for compounds derived from ethyl 2-cyano-3-oxocyclopentanecarboxylate (Madhavi & Sreeramya, 2017).

Application in Asymmetric Synthesis

The compound has been effectively used in the asymmetric synthesis of specific pseudodipeptides, indicating its application in producing peptides and proteins for structural studies and as potential enzyme inhibitors (Dutheuil et al., 2013).

Photoreactions and Synthon Use

Ethyl 2-cyano-3-oxocyclopentanecarboxylate is involved in photochemical reactions, leading to the formation of ω-substituted esters, highlighting its utility in photochemical applications (Tokuda et al., 1978). Additionally, it serves as a synthon in the synthesis of macrocyclic systems, demonstrating its importance in constructing complex chemical structures (Zoorob et al., 2012).

Safety And Hazards

The compound is considered combustible and precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling the compound . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Propriétés

IUPAC Name |

ethyl 2-cyano-3-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-8(11)7(6)5-10/h6-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVQXWNYGDZDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-3-oxocyclopentanecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1338515.png)